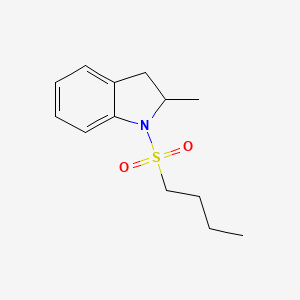
1-(butylsulfonyl)-2-methylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(butylsulfonyl)-2-methylindoline is a chemical compound that belongs to the class of indoline derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用機序
The mechanism of action of 1-(butylsulfonyl)-2-methylindoline involves its interaction with specific enzymes and cellular signaling pathways. It has been shown to inhibit the activity of protein kinase C and phospholipase A2, which are involved in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. This inhibition can lead to changes in cellular function and has been studied for its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have inhibitory effects on protein kinase C and phospholipase A2, which play important roles in cellular signaling pathways. This inhibition can lead to changes in cellular function and has been studied for its potential therapeutic applications. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research.
実験室実験の利点と制限
One of the advantages of using 1-(butylsulfonyl)-2-methylindoline in lab experiments is its specificity for certain enzymes and cellular signaling pathways. This allows for targeted inhibition and manipulation of cellular function. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds.
However, there are also limitations to using this compound in lab experiments. Its complex synthesis method and limited availability can make it difficult to obtain in large quantities. Additionally, its specificity for certain enzymes and cellular signaling pathways can limit its applications in certain experiments.
将来の方向性
There are several future directions for the study of 1-(butylsulfonyl)-2-methylindoline. One area of focus is its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential interactions with other cellular signaling pathways. Finally, the development of more efficient and cost-effective synthesis methods could expand its availability for use in scientific research.
合成法
The synthesis of 1-(butylsulfonyl)-2-methylindoline is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound is through the reaction of 2-methylindoline with butylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
1-(butylsulfonyl)-2-methylindoline has been used in various scientific research studies due to its potential as a biological tool. It has been shown to have inhibitory effects on certain enzymes, such as protein kinase C and phospholipase A2, which play important roles in cellular signaling pathways. This inhibition can lead to changes in cellular function and has been studied for its potential therapeutic applications.
特性
IUPAC Name |
1-butylsulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-3-4-9-17(15,16)14-11(2)10-12-7-5-6-8-13(12)14/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIPWZWSKCRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1C(CC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5348179.png)
![[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid](/img/structure/B5348187.png)
![1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5348197.png)
![N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide](/img/structure/B5348202.png)
![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)
![methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5348212.png)
![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)
![4-[3-(2-furyl)-2-propen-1-yl]morpholine](/img/structure/B5348220.png)
![N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)
![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)
![methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate](/img/structure/B5348257.png)
![N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5348260.png)
![N-[(7-fluoro-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348268.png)
![methyl 4-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5348275.png)